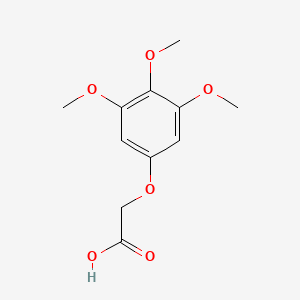
3-(2,4-Dimethylphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, attached to a prop-2-enal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with acrolein in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as piperidine or pyridine, can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,4-Dimethylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)prop-2-enal has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethylphenyl)prop-2-enal: A structural isomer with methyl groups at the 2 and 5 positions of the phenyl ring.
3-Phenylprop-2-enal: A compound with a phenyl group attached to a prop-2-enal moiety without any methyl substitutions.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can enhance the compound’s stability and alter its interaction with biological targets compared to its non-methylated counterparts .
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(E)-3-(2,4-dimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h3-8H,1-2H3/b4-3+ |
Clave InChI |
FNVRKBJDPCPUQF-ONEGZZNKSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)/C=C/C=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)C=CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


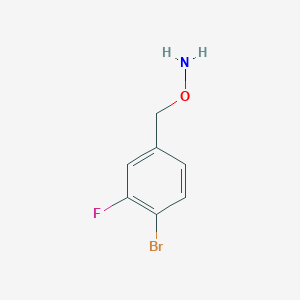
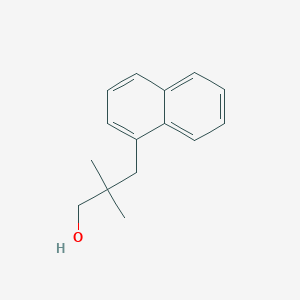
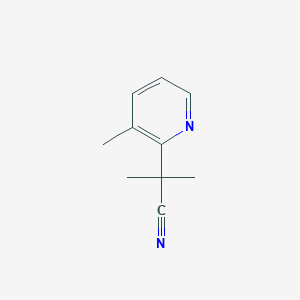

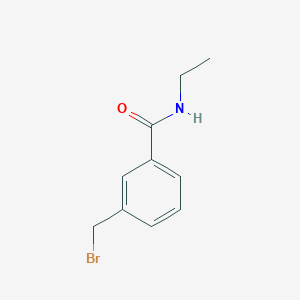
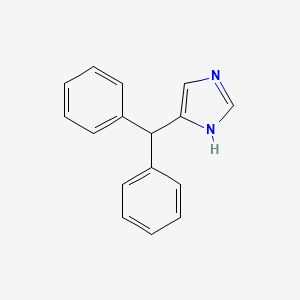
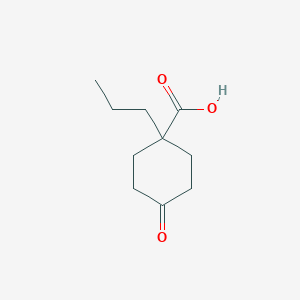
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
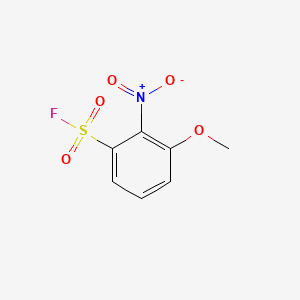
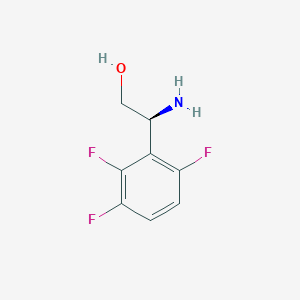


![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
